molecular formula C10H7ClFNO B1458973 3-Chloro-6-fluoro-7-methoxyisoquinoline CAS No. 1698813-47-6

3-Chloro-6-fluoro-7-methoxyisoquinoline

Cat. No. B1458973
CAS RN: 1698813-47-6
M. Wt: 211.62 g/mol
InChI Key: UVCPKMPIARLYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoro-7-methoxyisoquinoline (3-CFM) is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been of particular interest due to its unique structure, which has allowed the synthesis of a variety of derivatives with potential therapeutic effects. 3-CFM has been studied for its ability to modulate the activity of enzymes, receptors, and other proteins, as well as its potential to act as an anti-inflammatory, anti-cancer, and anti-fungal agent. This review will discuss the synthesis of 3-CFM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed practical and scalable synthetic routes to create halogenated quinoline derivatives, which are valuable for antimicrobial drug discovery. For instance, a study presents a 4-step synthesis route for creating 4-bromo-3-fluoro-6-methoxyquinoline and 3-fluoro-4-iodo-6-methoxyquinoline from 2,4-dichloro-3-fluoroquinoline, showing their potential use in antibiotic synthesis (Flagstad et al., 2014). Additionally, a two-step synthesis method for 3-fluoro-6-methoxyquinoline has been described, demonstrating a streamlined approach for producing this compound (Li, Zhang, & Mangano, 2008).

Antimicrobial Studies

Several studies have synthesized fluoroquinolone-based compounds for antimicrobial evaluation. For example, 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones were created from a precursor with structural similarity to 3-Chloro-6-fluoro-7-methoxyisoquinoline and demonstrated antifungal and antibacterial activities (Patel & Patel, 2010).

Chemical Sensor Development

The compound 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively binds to Cd^2+ over other metal ions, suggesting its utility as a chemosensor for cadmium in environmental and food product analysis (Prodi et al., 2001).

properties

IUPAC Name

3-chloro-6-fluoro-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-9-3-7-5-13-10(11)4-6(7)2-8(9)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCPKMPIARLYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(N=CC2=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-fluoro-7-methoxyisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-fluoro-7-methoxyisoquinoline
Reactant of Route 3
3-Chloro-6-fluoro-7-methoxyisoquinoline
Reactant of Route 4
3-Chloro-6-fluoro-7-methoxyisoquinoline
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-fluoro-7-methoxyisoquinoline
Reactant of Route 6
3-Chloro-6-fluoro-7-methoxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.